molecular formula C11H13N3O3S B1173796 1-(2-Ethoxy-5-methylphenyl)sulfonyl-1,2,4-triazole

1-(2-Ethoxy-5-methylphenyl)sulfonyl-1,2,4-triazole

Cat. No.: B1173796
M. Wt: 267.303
InChI Key: MFMYYOGQBXKFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxy-5-methylbenzenesulfonyl)-1H-1,2,4-triazole is a chemical compound characterized by the presence of a triazole ring substituted with an ethoxy and methyl group on a benzenesulfonyl moiety

Preparation Methods

The synthesis of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-1,2,4-triazole typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Ethoxy-5-methylbenzenesulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. This reaction is often facilitated by bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-(2-Ethoxy-5-methylbenzenesulfonyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.

    Industry: It can be used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The triazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar compounds to 1-(2-Ethoxy-5-methylphenyl)sulfonyl-1,2,4-triazole include other triazole derivatives and sulfonyl-containing compounds. For example:

    1-(2-Methoxy-5-methylbenzenesulfonyl)-1H-1,2,4-triazole: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxy-5-chlorobenzenesulfonyl)-1H-1,2,4-triazole: Contains a chlorine atom instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.303

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C11H13N3O3S/c1-3-17-10-5-4-9(2)6-11(10)18(15,16)14-8-12-7-13-14/h4-8H,3H2,1-2H3

InChI Key

MFMYYOGQBXKFTB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=NC=N2

Origin of Product

United States

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